2-(2-Aminoethyl)phenol
Overview
Description
It is a white crystalline solid that is soluble in water and has a molecular weight of 137.18 g/mol . This compound is of interest due to its various applications in chemistry, biology, medicine, and industry.
Preparation Methods
2-(2-Aminoethyl)phenol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(2-nitrovinyl)phenol using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere[2][2]. The reaction is carried out at 0°C and then allowed to warm to room temperature. After the reaction is complete, water is added, and the organic solvent is removed under reduced pressure. The residue is then dissolved in hydrochloric acid (HCl) and extracted with ethyl acetate (EtOAc). The combined organic layers are washed, dried, and evaporated to yield this compound as a white solid[2][2].
Chemical Reactions Analysis
2-(2-Aminoethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amino and hydroxyl groups on the phenol ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
2-(2-Aminoethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)phenol involves its interaction with various molecular targets and pathways. As a substrate for monoamine oxidase B (MAO-B), it is oxidized to form corresponding aldehydes, which can then participate in further biochemical reactions
Comparison with Similar Compounds
2-(2-Aminoethyl)phenol can be compared with other similar compounds, such as:
Phenylethylamine: Lacks the hydroxyl group present in this compound, leading to different chemical properties and biological activities.
Tyramine: Similar structure but with different substitution patterns on the phenol ring, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its specific interactions with enzymes like MAO-B and its diverse applications in various fields.
Properties
IUPAC Name |
2-(2-aminoethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEVAQARAVDUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174326 | |
Record name | 2-(2-Aminoethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-66-9 | |
Record name | 2-(2-Aminoethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Aminoethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-aminoethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on amide-directed C–H borylation for synthesizing compounds like 2-(2-Aminoethyl)phenol?
A1: The research presents a novel, metal-free method for synthesizing ortho-borylated phenyl-acetylamides, which can be further transformed into valuable compounds like this compound. This method utilizes the Lewis acidity of borenium cations formed during the borylation process, enabling the reduction of the amide group to an amine in a one-pot reaction. [] This approach offers a more direct and efficient alternative to conventional synthetic routes, potentially simplifying the production of this compound and similar compounds.
Q2: What are the potential advantages of using this borylation-reduction method compared to other methods for synthesizing this compound?
A2: Traditional synthesis of this compound might involve multi-step procedures with protecting group manipulations, which can be tedious and result in lower overall yields. The amide-directed C–H borylation-reduction method described in the research offers several potential advantages:
- One-pot synthesis: This approach allows for both the borylation and reduction steps to occur sequentially in a single reaction vessel, streamlining the process and potentially improving yield. []
- Versatility: The research demonstrates the applicability of this method to various substrates, including mono and diamino-arenes and carbazoles, suggesting its potential for synthesizing a range of structurally diverse compounds beyond this compound. []
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